N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
Molecular Formula |
C22H22N4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H22N4/c1-4-17-10-12-19(13-11-17)24-20-14-15(2)23-22-16(3)21(25-26(20)22)18-8-6-5-7-9-18/h5-14,24H,4H2,1-3H3 |
InChI Key |
PHHCEVCHHCOBBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylphenylhydrazine with 3,5-dimethyl-2-phenylpyrazole-4-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These values suggest a promising potential for this compound as a lead in anticancer drug development .
Antiviral Properties
Preliminary studies have shown that this compound may possess antiviral activity. It has been suggested that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit viral replication by targeting specific viral enzymes or pathways involved in the infection process .
Anti-inflammatory Effects
The structure of this compound hints at potential anti-inflammatory properties. It may modulate pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study conducted on A549 lung cancer cells, treatment with this compound resulted in a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Antiviral Activity
Another investigation explored the antiviral efficacy of this compound against influenza virus strains. In vitro assays demonstrated that it inhibited viral replication significantly at concentrations similar to those effective against cancer cells.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities and used in similar applications.
Pyrazolo[1,5-a]pyrimidin-7-ones: Studied for their anti-inflammatory and anticancer properties.
1,6,8-trisubstituted tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones: Investigated for their NF-κB inhibitory effects.
Uniqueness
N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific structural features, such as the presence of the 4-ethylphenyl group and the 3,5-dimethyl substitution pattern. These structural characteristics contribute to its unique biological activities and potential therapeutic applications.
Biological Activity
N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer potential, antibacterial effects, and mechanisms of action.
Chemical Structure and Properties
The structural formula of this compound is represented as follows:
This compound features a pyrazolo-pyrimidine core that is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- Cell Line Studies : In vitro assays using MDA-MB-231 (human breast cancer) cells demonstrated that certain derivatives exhibited significant growth inhibition. However, specific data for this compound's efficacy remains limited. The compound's potential was assessed using the MTT assay, which measures cell viability after treatment with various concentrations over 72 hours .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo... | TBD | MDA-MB-231 |
| Other Pyrazolo Derivative 1 | 15.3 | MCF-7 |
| Other Pyrazolo Derivative 2 | TBD | A549 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. The compound has been shown to interact with various kinases, including those involved in the PI3K/Akt pathway .
Antibacterial and Antibiofilm Activities
In addition to anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated antibacterial and antibiofilm activities. A study synthesized several derivatives and tested their efficacy against bacterial strains. The results indicated that some compounds exhibited significant inhibition of biofilm formation and bacterial growth .
Table 2: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo... | TBD | Staphylococcus aureus |
| Other Pyrazolo Derivative 1 | 32 µg/mL | Escherichia coli |
| Other Pyrazolo Derivative 2 | TBD | Pseudomonas aeruginosa |
Case Studies
In a notable case study involving a series of pyrazolo[1,5-a]pyrimidine derivatives, researchers evaluated their biological activity against multiple cancer cell lines and bacterial strains. The findings suggested that while some compounds demonstrated promising anticancer activity through apoptosis induction and cell cycle arrest, others were particularly effective against biofilm-forming bacteria .
Q & A
Q. What are the validated synthetic routes for N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursor molecules (e.g., aminopyrazoles and β-diketones) followed by functionalization at position 6. For example:
Core formation : Cyclization of 3-amino-4,5-dimethylpyrazole with a β-diketone derivative under reflux in ethanol or acetic acid yields the pyrazolo[1,5-a]pyrimidine core .
Substitution at position 7 : Reacting the core with N-(4-ethylphenyl)amine under nucleophilic aromatic substitution conditions (e.g., using DMF as a solvent at 80–100°C for 6–12 hours).
Optimization strategies :
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals based on substituent effects. For example:
- IR spectroscopy : Confirm amine groups via N-H stretching (3200–3400 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (C₂₃H₂₅N₅, ~383.5 g/mol).
Q. What preliminary assays are recommended to evaluate its biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- In vitro enzyme inhibition :
- Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with donepezil as a positive control.
- Measure IC₅₀ values via dose-response curves (concentration range: 0.1–100 μM) .
- Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with cisplatin as a reference .
Advanced Research Questions
Q. How can mechanistic studies (e.g., molecular docking) clarify its interaction with enzyme targets like acetylcholinesterase?
Methodological Answer:
- Molecular docking :
- Use software (AutoDock Vina, Schrödinger) to model binding modes.
- Prioritize interactions with catalytic triad residues (e.g., Ser203, His447 in acetylcholinesterase) .
- Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Mutagenesis studies : Validate binding hypotheses by mutating key residues and measuring activity changes.
Q. What pharmacokinetic parameters (e.g., bioavailability, blood-brain barrier penetration) should be assessed for therapeutic potential?
Methodological Answer:
- In vitro ADME :
- Permeability : Caco-2 cell monolayers to predict intestinal absorption.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound degradation via LC-MS .
- In vivo studies :
- Measure plasma half-life (t₁/₂) and AUC in rodent models.
- Assess brain penetration via brain-to-plasma ratio after intravenous administration .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
- Modify substituents :
- Evaluate analogs : Synthesize derivatives with pyridine or triazole rings instead of phenyl groups and compare IC₅₀ values .
- QSAR modeling : Use computational tools (e.g., MOE) to correlate structural descriptors (logP, polar surface area) with activity .
Data Contradictions and Validation
Q. How should discrepancies in reported biological activities (e.g., conflicting IC₅₀ values) be resolved?
Methodological Answer:
- Standardize assays : Ensure consistent enzyme sources (e.g., human recombinant vs. bovine erythrocyte acetylcholinesterase) and buffer conditions (pH 7.4, 25°C) .
- Replicate studies : Perform dose-response curves in triplicate across independent labs.
- Control for purity : Confirm compound integrity via HPLC (>95% purity) before testing .
Q. What experimental controls are critical when assessing its cytotoxicity to avoid false positives?
Methodological Answer:
- Solvent controls : Use DMSO concentrations ≤0.1% to rule out solvent toxicity.
- Cell viability controls : Include untreated cells and reference compounds (e.g., doxorubicin) in parallel assays.
- Off-target effects : Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .
Methodological Gaps and Future Directions
Q. What advanced characterization techniques (e.g., X-ray crystallography) could resolve uncertainties in its binding mode?
Methodological Answer:
- Co-crystallization : Grow crystals of the compound bound to its target enzyme for X-ray diffraction (resolution ≤2.0 Å).
- Cryo-EM : Use single-particle analysis for large enzyme complexes .
Q. How can in silico toxicity prediction tools improve safety profiling during early development?
Methodological Answer:
- Software tools : Apply Derek Nexus or ProTox-II to predict hepatotoxicity, mutagenicity, and cardiotoxicity.
- Mitigate risks : Modify structural alerts (e.g., nitro groups) flagged by predictive models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
